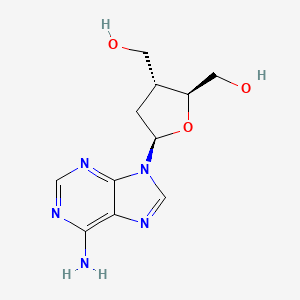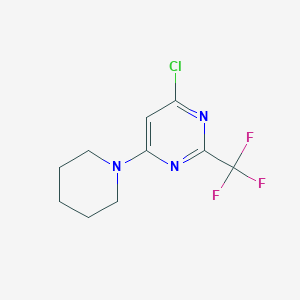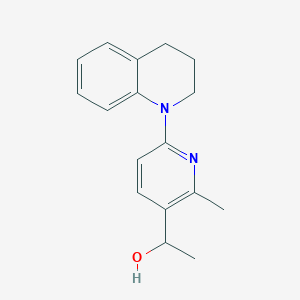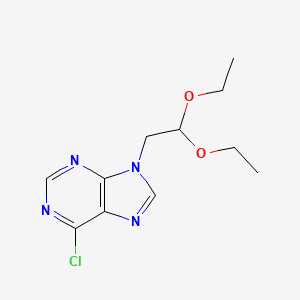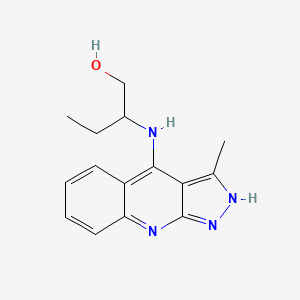
Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate is an organic compound with the molecular formula C13H11ClO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chloro, hydroxy, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-1,3-dihydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the chlorination of ethyl 1,3-dihydroxy-2-naphthoate. This can be achieved by treating the compound with thionyl chloride or phosphorus pentachloride, which introduces the chloro group at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoate derivatives, depending on the nucleophile used.
科学的研究の応用
Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the biological activity of naphthalene derivatives, particularly their antimicrobial and anticancer properties.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用機序
The mechanism by which ethyl 4-chloro-1,3-dihydroxy-2-naphthoate exerts its effects is related to its ability to interact with biological molecules. The hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the ester group can undergo hydrolysis to release the active naphthoic acid derivative, which may interact with specific molecular targets.
類似化合物との比較
Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate can be compared to other naphthalene derivatives, such as:
Ethyl 1,3-dihydroxy-2-naphthoate: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological properties.
Ethyl 1,3-dihydroxy-2-naphthoate: Another naphthalene derivative with different substitution patterns, leading to unique applications and properties.
This compound stands out due to the presence of the chloro group, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H11ClO4 |
|---|---|
分子量 |
266.67 g/mol |
IUPAC名 |
ethyl 4-chloro-1,3-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4/c1-2-18-13(17)9-11(15)8-6-4-3-5-7(8)10(14)12(9)16/h3-6,15-16H,2H2,1H3 |
InChIキー |
ZEDBARLPVYZTSB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)


